Cas no 81123-32-2 (Eicosanoic acid,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester)
81123-32-2 structure
Product Name:Eicosanoic acid,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
Numero CAS:81123-32-2
MF:C45H90NO8P
MW:804.171776294708
CID:723844
PubChem ID:52924879
Update Time:2025-04-19
Eicosanoic acid,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Eicosanoic acid,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
- (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]ethylene diicosanoate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-icosanoyloxypropyl] icosanoate
- SCHEMBL1352556
- 1,2-dieicosanoyl-sn-glycero-3-phosphoethanolamine
- EINECS 279-691-8
- 1,2-diarachidonyl-rac-glycero-3-phosphoethanolamine
- PE(20:0/20:0)
- Phophatidylethanolamine(20:0/20:0)
- GPEtn(20:0/20:0)
- LMGP02011178
- 81123-32-2
- DTXSID60230907
- (R)-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate
- NS00061584
-
- Inchi: 1S/C45H90NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42,46H2,1-2H3,(H,49,50)/t43-/m1/s1
- Chiave InChI: KPHQJKTZXVNUHH-VZUYHUTRSA-N
- Sorrisi: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCCCCCC)=O
Proprietà calcolate
- Massa esatta: 803.64
- Massa monoisotopica: 803.64
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 55
- Conta legami ruotabili: 47
- Complessità: 876
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 14.6
- Superficie polare topologica: 134A^2
Proprietà sperimentali
- Densità: 0.984
- Punto di ebollizione: 795.5°C at 760 mmHg
- Punto di infiammabilità: 434.9°C
- Indice di rifrazione: 1.473
- PSA: 144.19000
- LogP: 14.31740
Eicosanoic acid,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester Letteratura correlata
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
81123-32-2 (Eicosanoic acid,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester) Prodotti correlati
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso